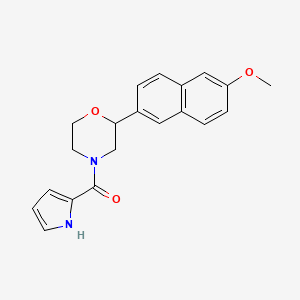![molecular formula C23H22BrN3O3 B5325256 N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide](/img/structure/B5325256.png)
N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide, also known as BCPA, is a chemical compound that has been extensively studied for its potential use in scientific research. BCPA is a non-peptide compound and has been shown to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and receptors in the body. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, as well as the activity of monoamine oxidase A and B.
Biochemical and Physiological Effects:
In addition to its anti-tumor and anti-Alzheimer's disease activity, this compound has been shown to exhibit a range of other biochemical and physiological effects. For example, this compound has been shown to reduce inflammation in animal models of arthritis, and it has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide in scientific research is its relatively low toxicity compared to other compounds that have been studied for similar applications. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide. One area of interest is in the development of new cancer treatments based on this compound and related compounds. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different biochemical pathways in the body. Finally, there is also potential for the development of new Alzheimer's disease treatments based on this compound and related compounds.
Métodos De Síntesis
The synthesis of N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide involves a multi-step process that begins with the reaction of 3-bromophenylhydrazine with 2-methoxy-4-chlorophenoxyacetic acid. This reaction results in the formation of 2-(3-bromophenyl)carbonohydrazonoyl)-2-methoxyphenoxy)acetic acid, which is then reacted with benzylamine to yield this compound.
Aplicaciones Científicas De Investigación
N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide has been investigated for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, where this compound has been shown to exhibit anti-tumor activity in vitro. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
Propiedades
IUPAC Name |
N-benzyl-2-[4-[(Z)-[(3-bromophenyl)hydrazinylidene]methyl]-2-methoxyphenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN3O3/c1-29-22-12-18(15-26-27-20-9-5-8-19(24)13-20)10-11-21(22)30-16-23(28)25-14-17-6-3-2-4-7-17/h2-13,15,27H,14,16H2,1H3,(H,25,28)/b26-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVRYOIWBZYPIOL-YSMPRRRNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC2=CC(=CC=C2)Br)OCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N\NC2=CC(=CC=C2)Br)OCC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325179.png)
![N-methyl-N-[(5-{[methyl(5-quinolinylmethyl)amino]methyl}-2-furyl)methyl]methanesulfonamide](/img/structure/B5325185.png)
![1-(4-nitrophenyl)[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B5325188.png)
![1-[1-(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5325196.png)
![4-benzoyl-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5325201.png)
![3-allyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5325206.png)
![N-[2-(2-methoxyphenoxy)-1-methylethyl]cyclopentanecarboxamide](/img/structure/B5325210.png)
![methyl 4-({2-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5325212.png)
![2-[2-(2-bromo-5-hydroxyphenyl)vinyl]-4-quinolinol](/img/structure/B5325213.png)
![1-[3-(benzylthio)propanoyl]-4-phenylpiperazine](/img/structure/B5325219.png)
![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5325226.png)

![1-ethyl-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5325249.png)
